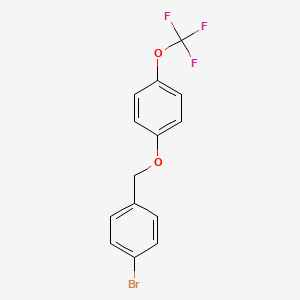
1-Bromo-4-((4-(trifluoromethoxy)phenoxy)methyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Bromo-4-((4-(trifluoromethoxy)phenoxy)methyl)benzene is an organic compound with the molecular formula C14H10BrF3O2. This compound is characterized by the presence of a bromine atom and a trifluoromethoxy group attached to a benzene ring, making it a valuable intermediate in organic synthesis and various industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-4-((4-(trifluoromethoxy)phenoxy)methyl)benzene typically involves the reaction of 4-bromobenzyl alcohol with 4-(trifluoromethoxy)phenol in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and efficiency .
化学反応の分析
Types of Reactions: 1-Bromo-4-((4-(trifluoromethoxy)phenoxy)methyl)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Suzuki-Miyaura Coupling: This compound can participate in palladium-catalyzed cross-coupling reactions with boronic acids to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and lithium diisopropylamide (LDA).
Suzuki-Miyaura Coupling: Reagents include palladium catalysts, boronic acids, and bases such as potassium carbonate.
Major Products:
Nucleophilic Substitution: The major products are substituted benzene derivatives depending on the nucleophile used.
Suzuki-Miyaura Coupling: The major products are biaryl compounds with various functional groups.
科学的研究の応用
1-Bromo-4-((4-(trifluoromethoxy)phenoxy)methyl)benzene finds applications in several scientific research fields:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is employed in the development of bioactive molecules and probes for biological studies.
Medicine: It serves as a precursor in the synthesis of potential drug candidates and therapeutic agents.
Industry: The compound is utilized in the production of agrochemicals, polymers, and specialty chemicals.
作用機序
The mechanism of action of 1-Bromo-4-((4-(trifluoromethoxy)phenoxy)methyl)benzene is primarily based on its ability to undergo nucleophilic substitution and cross-coupling reactionsThis versatility makes it a valuable building block in organic synthesis .
類似化合物との比較
1-Bromo-4-(trifluoromethoxy)benzene: Similar in structure but lacks the phenoxy methyl group.
1-Bromo-3-(trifluoromethoxy)benzene: Similar but with the trifluoromethoxy group in a different position.
Uniqueness: 1-Bromo-4-((4-(trifluoromethoxy)phenoxy)methyl)benzene is unique due to the presence of both the bromine atom and the trifluoromethoxy group, which imparts distinct reactivity and properties. This combination allows for diverse chemical transformations and applications in various fields .
特性
分子式 |
C14H10BrF3O2 |
|---|---|
分子量 |
347.13 g/mol |
IUPAC名 |
1-bromo-4-[[4-(trifluoromethoxy)phenoxy]methyl]benzene |
InChI |
InChI=1S/C14H10BrF3O2/c15-11-3-1-10(2-4-11)9-19-12-5-7-13(8-6-12)20-14(16,17)18/h1-8H,9H2 |
InChIキー |
MGWMGVQKKWPHQM-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1COC2=CC=C(C=C2)OC(F)(F)F)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


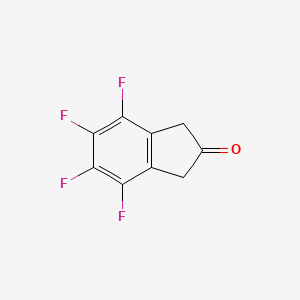
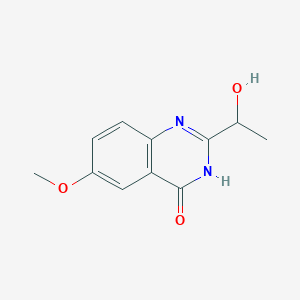
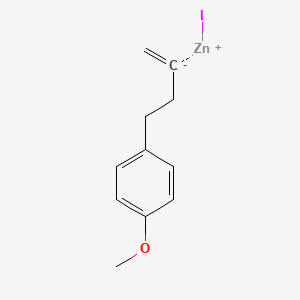
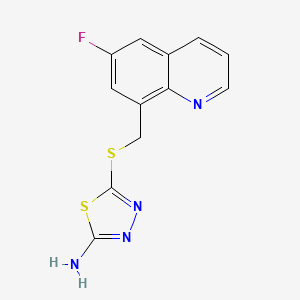
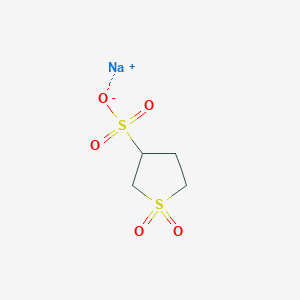
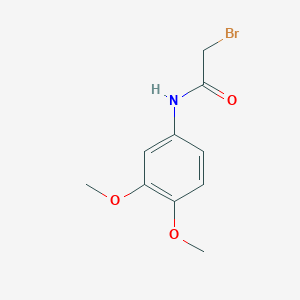
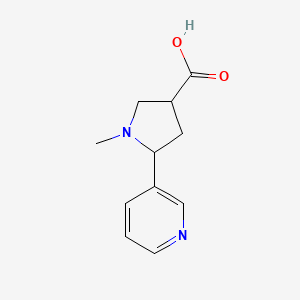
![[(3S)-4\'-[(4S)-4-benzyl-4,5-dihydro-1,3-oxazol-2-yl]-3,3\'-spirobi[1,2-dihydroindene]-4-yl]-bis(3,5-ditert-butylphenyl)phosphane](/img/structure/B14889446.png)
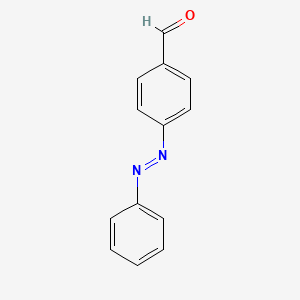
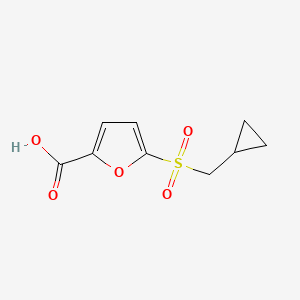
![10-Benzyl-7-oxa-3,10-diazaspiro[5.6]dodecane](/img/structure/B14889471.png)
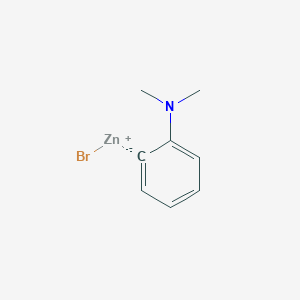
![3-Methyl-1-((1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)butan-1-ol](/img/structure/B14889477.png)
![N-[10,16-bis[3,5-bis(trifluoromethyl)phenyl]-13-sulfanylidene-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl]-1,1,1-trifluoromethanesulfonamide](/img/structure/B14889500.png)
